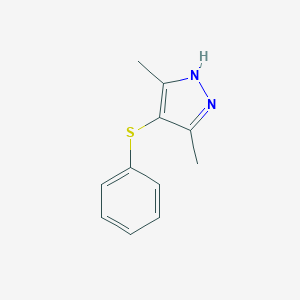

3,5-Dimethyl-4-phenylsulfanyl-1H-pyrazole

Description

Structure

3D Structure

Properties

IUPAC Name |

3,5-dimethyl-4-phenylsulfanyl-1H-pyrazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12N2S/c1-8-11(9(2)13-12-8)14-10-6-4-3-5-7-10/h3-7H,1-2H3,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

APXWHRBKXVTMIZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=NN1)C)SC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12N2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90351558 | |

| Record name | 3,5-Dimethyl-4-phenylsulfanyl-1H-pyrazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90351558 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

204.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

127788-13-0 | |

| Record name | 3,5-Dimethyl-4-phenylsulfanyl-1H-pyrazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90351558 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

3,5-Dimethyl-4-phenylsulfanyl-1H-pyrazole synthesis pathway

An In-depth Technical Guide to the Synthesis of 3,5-Dimethyl-4-phenylsulfanyl-1H-pyrazole

Authored by: Gemini, Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of the synthetic pathways leading to this compound, a heterocyclic compound of interest in medicinal and materials science. The document is intended for researchers, chemists, and professionals in drug development, offering in-depth analysis of synthetic strategies, mechanistic insights, and detailed experimental protocols. We will explore modern, efficient methods, including a green mechanochemical one-pot synthesis and direct C-H functionalization, providing a causal explanation for experimental choices and validating the described protocols with authoritative references.

Introduction: The Significance of Sulfenylated Pyrazoles

The pyrazole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous pharmaceuticals, including well-known drugs like the anti-inflammatory agent Celecoxib.[1] The introduction of sulfur-containing moieties, such as a phenylsulfanyl group, into the pyrazole ring can significantly modulate the molecule's biological activity and physicochemical properties.[2] Specifically, the C-4 position of the pyrazole ring is a common site for functionalization.

This compound is a member of this valuable class of compounds. The development of efficient, sustainable, and high-yielding synthetic routes to this and related structures is a key objective in synthetic chemistry. Traditionally, the formation of such carbon-sulfur (C-S) bonds required pre-functionalized starting materials or harsh reaction conditions.[1] However, recent advancements have led to more direct and environmentally benign methodologies. This guide will focus on the most effective and scientifically robust of these modern pathways.

Core Synthetic Strategies and Mechanistic Considerations

Two primary and highly effective strategies for the synthesis of this compound have emerged: a one-pot, three-component mechanochemical approach and the direct C-H sulfenylation of a pre-formed pyrazole ring.

Pathway I: Green Mechanochemical One-Pot Synthesis

A particularly elegant and environmentally conscious approach involves the sequential one-pot, three-component reaction of 3-chloro-2,4-pentanedione, a thiophenol, and hydrazine hydrate.[3] This method, conducted under solvent-free conditions via grinding, represents a significant advancement in green chemistry.

Causality Behind Experimental Choices:

-

Starting Material: The use of 3-chloro-2,4-pentanedione, instead of the more common acetylacetone (2,4-pentanedione), is critical. The chlorine atom at the C-3 position acts as a leaving group, facilitating the initial nucleophilic substitution by the thiophenol to form a thioether intermediate.

-

Reaction Conditions: Mechanochemical synthesis (grinding) at room temperature provides the necessary energy to overcome the activation barrier without the need for heating or solvents. This minimizes energy consumption and waste production.[3]

-

Catalyst: Piperidine, a mild base, is used to facilitate the deprotonation of the thiophenol, enhancing its nucleophilicity, and to neutralize the HCl generated during the reaction.

Plausible Reaction Mechanism: The reaction is believed to proceed in a stepwise manner within the one-pot environment. First, the thiophenol, activated by piperidine, attacks the 3-chloro-2,4-pentanedione, displacing the chloride ion to form a 3-phenylsulfanyl-2,4-pentanedione intermediate. Subsequently, this dicarbonyl intermediate undergoes a classical Knorr-type pyrazole synthesis via condensation with hydrazine hydrate to yield the final product, this compound.

Diagram of the Mechanochemical Synthesis Pathway

Caption: One-pot, three-component mechanochemical synthesis pathway.

Pathway II: Direct C4-H Sulfenylation

An alternative and powerful strategy is the direct functionalization of the C4-H bond of 3,5-dimethylpyrazole. This avoids the need for a pre-functionalized dicarbonyl compound. A notable example is a copper-promoted reaction using diphenyl disulfide as the sulfenylating agent.[1]

Causality Behind Experimental Choices:

-

Starting Material: This pathway begins with commercially available 3,5-dimethylpyrazole, which is synthesized via the condensation of acetylacetone and hydrazine.[4][5][6]

-

Catalyst and Oxidant: A CuCl₂ catalyst is employed to facilitate the reaction. The transformation is an oxidative cross-coupling, requiring an oxidant like potassium persulfate (K₂S₂O₈) to regenerate the active copper catalyst and drive the reaction cycle.[1]

-

Mechanism: The reaction proceeds via an electrophilic sulfenylation mechanism. The copper catalyst and oxidant are believed to generate a highly reactive electrophilic sulfur species from the diaryl disulfide. The electron-rich C-4 position of the pyrazole ring then attacks this electrophile, leading to the formation of the C-S bond after a deprotonation step.[1]

This direct functionalization approach is highly attractive due to its atom economy and the use of a readily available pyrazole starting material.

Detailed Experimental Protocol: Mechanochemical Synthesis

The following protocol is adapted from the work of Ma et al. and provides a self-validating system for the synthesis of this compound.[3]

Materials and Equipment:

-

3-chloro-2,4-pentanedione

-

Thiophenol

-

Hydrazine hydrate (85% solution)

-

Piperidine

-

Glass mortar and pestle

-

Ethanol (for recrystallization)

-

Standard laboratory glassware for work-up

Step-by-Step Methodology:

-

Reactant Charging: In a clean, dry glass mortar, combine an equimolar mixture of 3-chloro-2,4-pentanedione (e.g., 1.0 mmol), thiophenol (1.0 mmol), and hydrazine hydrate (1.0 mmol).

-

Catalyst Addition: Add a catalytic amount of piperidine (e.g., 0.1 mmol) to the mixture.

-

Mechanochemical Reaction: Grind the mixture vigorously using the pestle at room temperature. The reaction is typically complete within 15-30 minutes, often indicated by a change in the physical state of the mixture (e.g., solidification).

-

Reaction Monitoring: Progress can be monitored by Thin Layer Chromatography (TLC) by taking a small aliquot, dissolving it in a suitable solvent (e.g., ethyl acetate), and eluting on a silica plate.

-

Work-up and Purification: Upon completion, the solid crude product is collected from the mortar.

-

Recrystallization: The crude product is purified by recrystallization from ethanol to afford the pure this compound.

Data Presentation: Yields of Analogues

This mechanochemical method has been shown to be effective for a variety of substituted thiophenols, demonstrating its broad applicability.

| Entry | Thiophenol Substituent | Product | Yield (%) |

| 1 | H | This compound | 92% |

| 2 | 4-CH₃ | 4-(4-Tolylsulfanyl)-3,5-dimethyl-1H-pyrazole | 95% |

| 3 | 4-Cl | 4-(4-Chlorophenylsulfanyl)-3,5-dimethyl-1H-pyrazole | 94% |

| 4 | 4-Br | 4-(4-Bromophenylsulfanyl)-3,5-dimethyl-1H-pyrazole | 93% |

| 5 | 2-Cl | 4-(2-Chlorophenylsulfanyl)-3,5-dimethyl-1H-pyrazole | 89% |

| Data adapted from J. Heterocyclic Chem., 2015.[3] |

Conclusion

The synthesis of this compound can be achieved through several effective modern strategies. The one-pot, three-component mechanochemical method stands out for its high efficiency, excellent yields, operational simplicity, and adherence to the principles of green chemistry.[3] Concurrently, direct C-H functionalization of 3,5-dimethylpyrazole offers a compelling alternative that leverages a different set of starting materials and catalytic systems.[1] The choice of pathway will depend on factors such as starting material availability, desired scale, and environmental considerations. Both methods represent the forefront of synthetic heterocyclic chemistry, providing researchers with robust and reliable protocols for accessing this important class of molecules.

References

-

Tran, P. H., et al. (2021). Copper promoted, direct sulfenylation of n-aryl pyrazoles. VNUHCM Journal of Science and Technology Development. [Link]

-

Ma, H., et al. (2015). A Green Mechanochemical Synthesis of New 3,5-Dimethyl-4-(arylsulfanyl)pyrazoles. Journal of Heterocyclic Chemistry. [Link]

-

Li, Y., et al. (2023). The Sulfenylation of Pyrazolones with Heterocyclic Thiols or Disulfides in Water and Application to DNA-Compatible Chemistry. ACS Publications. [Link]

-

Reddy, B. V. S., et al. (2022). Sustainable multicomponent synthesis of C-4 sulfenylated pyrazoles via sodium thiosulfate-promoted tandem cyclocondensation and C–H sulfenylation. RSC Advances. [Link]

-

Kiselev, V. D., et al. (2022). Electrooxidation Is a Promising Approach to Functionalization of Pyrazole-Type Compounds. Molecules. [Link]

-

Cui, Z., et al. (2018). Synthesis and bioactivity of 3,5-dimethylpyrazole derivatives as potential PDE4 inhibitors. Bioorganic & Medicinal Chemistry Letters. [Link]

-

Nayak, S. K., et al. (2021). Antiproliferative Activity of New Pyrazole-4-sulfonamide Derivatives: Synthesis and Biological Evaluation. Molecules. [Link]

-

Ragavan, R. V., et al. (2011). 1,3-Dimethyl-4-phenylsulfanyl-1H-pyrazol-5-ol. Acta Crystallographica Section E. [Link]

-

Wikipedia. (n.d.). Hydrazine. Wikipedia. [Link]

- CN100506798C - Method for preparing 3.5-dimethylpyrazole. (n.d.).

-

Corrosion. (2020). Synthesis of 3,5-Dimethylpyrazole. YouTube. [Link]

Sources

- 1. Copper promoted, direct sulfenylation of n-aryl pyrazoles | VNUHCM Journal of Science and Technology Development [stdj.scienceandtechnology.com.vn]

- 2. Sustainable multicomponent synthesis of C-4 sulfenylated pyrazoles via sodium thiosulfate-promoted tandem cyclocondensation and C–H sulfenylation - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Antiproliferative Activity of New Pyrazole-4-sulfonamide Derivatives: Synthesis and Biological Evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 5. CN100506798C - Method for preparing 3.5-dimethylpyrazole - Google Patents [patents.google.com]

- 6. youtube.com [youtube.com]

3,5-Dimethyl-4-phenylsulfanyl-1H-pyrazole chemical properties

An In-depth Technical Guide to 3,5-Dimethyl-4-phenylsulfanyl-1H-pyrazole

Introduction: The Pyrazole Scaffold in Modern Chemistry

The pyrazole ring, a five-membered heterocycle containing two adjacent nitrogen atoms, stands as a cornerstone in contemporary medicinal chemistry and materials science. It is recognized as a "privileged scaffold," a molecular framework that demonstrates the ability to bind to a wide range of biological targets, leading to diverse pharmacological activities.[1][2][3][4] This versatility is evident in numerous clinically approved drugs, including the anti-inflammatory agent Celecoxib and the erectile dysfunction treatment Sildenafil, both of which feature a pyrazole core.[2][3]

This guide focuses on a specific, functionalized derivative: This compound . This compound integrates three key structural motifs: the stable pyrazole ring, two methyl groups at the 3- and 5-positions which enhance lipophilicity and metabolic stability, and a phenylsulfanyl (phenylthio) group at the 4-position. The introduction of a sulfur linkage and an additional aromatic ring opens avenues for unique chemical reactivity and novel biological interactions.

This document serves as a comprehensive technical resource for researchers, scientists, and drug development professionals, providing in-depth information on the core chemical properties, synthesis, spectroscopic characterization, reactivity, and potential applications of this versatile molecule.

Core Physicochemical and Structural Properties

The fundamental properties of a compound dictate its behavior in both chemical and biological systems. This compound is characterized by the following properties.

Table 1: Physicochemical Properties of this compound

| Property | Value / Description | Source / Rationale |

| Molecular Formula | C₁₁H₁₂N₂S | Deduced from structure |

| Molecular Weight | 204.29 g/mol | Calculated from formula[5] |

| Appearance | Colorless oil | Experimentally observed[5] |

| CAS Number | Not explicitly assigned in cited literature | N/A |

| Solubility | Soluble in common organic solvents (e.g., CDCl₃, Ethanol) | Inferred from analytical procedures[5] |

The structure itself provides the first layer of insight into its potential. The pyrazole ring is aromatic, and the lone pair on the N1 nitrogen atom can act as a hydrogen bond donor, while the N2 nitrogen can act as a hydrogen bond acceptor. The phenylsulfanyl group at the C4 position significantly increases the molecule's size and lipophilicity compared to unsubstituted 3,5-dimethylpyrazole.

Caption: Molecular structure of this compound.

Synthesis and Experimental Protocols

The synthesis of functionalized pyrazoles is a well-established field, with numerous methods available.[6][7] A particularly efficient and environmentally conscious method for preparing this compound is through a one-pot, three-component mechanochemical reaction.[5]

Expertise-Driven Rationale for Method Selection

The choice of a mechanochemical (grinding-induced) synthesis is deliberate. This "green chemistry" approach offers several distinct advantages over traditional solvent-based reflux methods:

-

Solvent-Free Conditions: Eliminates the need for potentially toxic and flammable organic solvents, reducing waste and environmental impact.

-

High Atom Economy: As a one-pot, three-component reaction, it efficiently incorporates most atoms from the starting materials into the final product.

-

Operational Simplicity: The procedure is straightforward, requiring simple grinding at room temperature, which avoids the need for heating and complex apparatus.

-

Excellent Yields: This specific protocol has been shown to produce the target compound in high yields.[5]

Caption: Workflow for the one-pot synthesis of the target compound.

Detailed Experimental Protocol

The following protocol is adapted from the literature for the synthesis of 3,5-Dimethyl-4-(arylsulfanyl)pyrazoles.[5]

Materials:

-

3-Chloro-2,4-pentanedione (1.0 mmol)

-

Thiophenol (1.0 mmol)

-

Hydrazine hydrate (1.0 mmol)

-

Piperidine (catalytic amount)

-

Glass mortar and pestle

-

Ethanol (for recrystallization, if necessary)

Procedure:

-

Charging the Reaction Vessel: In a glass mortar, combine equimolar amounts (1.0 mmol) of 3-chloro-2,4-pentanedione, thiophenol, and hydrazine hydrate.

-

Catalyst Addition: Add a catalytic amount of piperidine to the mixture.

-

Mechanochemical Reaction: Grind the mixture vigorously using a pestle at room temperature for the time specified in the reference procedure (typically until the reaction is complete as monitored by TLC). The mixture will likely turn into a paste or solid.

-

Work-up and Purification: Upon completion, the crude product is typically purified. Since the target compound is an oil, purification may involve extraction with a suitable organic solvent followed by removal of the solvent under reduced pressure. If the product were a solid, it would be washed with water and recrystallized from ethanol.[5]

-

Characterization: The final product's identity and purity should be confirmed using spectroscopic methods (NMR, FTIR, MS).

Spectroscopic Analysis and Characterization

Trustworthy characterization is the bedrock of chemical research. The structural identity of this compound is unequivocally confirmed by a combination of spectroscopic techniques. The data presented below is based on reported literature values.[5]

Table 2: Spectroscopic Data for this compound

| Technique | Signal / Peak | Assignment and Interpretation |

| ¹H NMR (300 MHz, CDCl₃) | δ 9.4 (s, 1H) | NH proton of the pyrazole ring. |

| δ 7.2-7.4 (m, 5H) | Aromatic protons of the phenyl group. | |

| δ 2.4 (s, 3H) | CH₃ protons at the C5 position. | |

| δ 2.3 (s, 3H) | CH₃ protons at the C3 position. | |

| ¹³C NMR (75 MHz, CDCl₃) | δ 152.1 | C =N carbon (C5) of the pyrazole ring. |

| δ 146.5 | C =C carbon (C3) of the pyrazole ring. | |

| δ 136.6, 132.6, 131.6, 130.4 | Aromatic C arbons of the phenyl group. | |

| δ 109.1 | C -S carbon (C4) of the pyrazole ring. | |

| δ 11.1, 9.5 | C arbons of the two methyl groups. | |

| FTIR (KBr) | ~3125 cm⁻¹ | N-H stretching vibration. |

| ~2935 cm⁻¹ | sp³ C-H stretching (methyl groups). | |

| ~1577 cm⁻¹ | C=N stretching of the pyrazole ring. | |

| ~1605 cm⁻¹ | C=C stretching of the pyrazole ring. | |

| ~757 cm⁻¹ | C-S stretching vibration. | |

| Mass Spec. (Calculated) | 204.29 | C₁₁H₁₂N₂S |

| Mass Spec. (Found) | 204 | Corresponds to the molecular ion [M]⁺. |

Reactivity and Potential for Derivatization

Understanding the reactivity of a molecule is key to unlocking its potential for creating novel analogues with improved properties. The structure of this compound offers several sites for chemical modification.

-

N1-Position: The NH proton is acidic and can be deprotonated with a base. The resulting anion is a potent nucleophile, allowing for straightforward alkylation or acylation at the N1 position. This is a common strategy in medicinal chemistry to modulate solubility, metabolic stability, and target engagement.[8]

-

Sulfur Atom: The sulfide linkage is susceptible to oxidation. Treatment with mild oxidizing agents (e.g., H₂O₂) can yield the corresponding sulfoxide, while stronger agents can produce the sulfone. This transformation dramatically alters the electronic properties and hydrogen-bonding capacity of the substituent, which can be used to fine-tune biological activity.

-

Phenyl Ring: The phenylsulfanyl ring can undergo electrophilic aromatic substitution (e.g., nitration, halogenation). The sulfide group is an ortho-, para-director, meaning incoming electrophiles will preferentially add to these positions.

Caption: Key reaction sites and potential derivatives of the title compound.

Potential Applications in Research and Development

While specific studies on this compound are not extensively documented, its structural components—the pyrazole core and the aryl-thio substituent—are features of molecules with significant applications in both drug discovery and materials science.

Drug Discovery and Medicinal Chemistry

The pyrazole scaffold is a proven pharmacophore with a vast range of biological activities.[2][9] Derivatives have been successfully developed as:

-

Anti-inflammatory Agents: By inhibiting enzymes like COX-2.[3]

-

Anticancer Therapeutics: Targeting various pathways, including protein kinases.[4]

-

Antimicrobial and Antiviral Compounds: Demonstrating broad-spectrum activity against various pathogens.[2]

The causality behind this efficacy lies in the pyrazole's unique combination of features: it is metabolically stable, and its nitrogen atoms can participate in crucial hydrogen-bonding interactions with enzyme active sites and receptors.[3] The introduction of a 4-phenylsulfanyl group can further enhance activity by increasing lipophilicity, which may improve cell membrane permeability, and by providing additional van der Waals interactions with hydrophobic pockets in target proteins. Thio-functionalized pyrazoles are actively being investigated for these reasons.[10]

Materials Science

Aryl-substituted pyrazoles are of growing interest as ligands in coordination chemistry. They can coordinate with metal ions to form stable metal-organic frameworks (MOFs).[11] These materials are highly porous and have applications in gas storage, catalysis, and chemical sensing. The hydrolytic stability and defined coordination geometry of pyrazole-based ligands lead to robust and functional materials.[11]

Conclusion

This compound is a versatile heterocyclic compound with a rich chemical profile. Its efficient, green synthesis and the presence of multiple reactive sites for derivatization make it an attractive building block for creating diverse chemical libraries. Drawing from the well-established biological importance of the pyrazole scaffold and thioether-containing molecules, this compound represents a promising starting point for research programs in drug discovery, particularly in the fields of oncology, inflammation, and infectious diseases. Furthermore, its potential as a ligand in coordination chemistry suggests utility in the development of novel functional materials. This guide provides the foundational knowledge for scientists to explore and harness the full potential of this intriguing molecule.

References

- Ningbo Innopharmchem Co., Ltd. (n.d.). The Role of Pyrazole Derivatives in Modern Drug Discovery.

- Khan, S. (2026, January 8). PYRAZOLE DERIVATIVES IN DRUG DISCOVERY: BIOLOGICAL ACTIVITIES, STRUCTURE-ACTIVITY RELATIONSHIPS, AND COMPUTATIONAL PERSPECTIVES. ResearchGate.

- MDPI. (2022, July 23). Recent Applications of the Multicomponent Synthesis for Bioactive Pyrazole Derivatives.

- PMC. (2023, November 7). Pyrazole: an emerging privileged scaffold in drug discovery. PubMed Central.

- MDPI. (n.d.). Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics.

- Wiley Online Library. (2015). A Green Mechanochemical Synthesis of New 3,5-Dimethyl-4-(arylsulfanyl)pyrazoles. Journal of Heterocyclic Chemistry.

- Sigma-Aldrich. (n.d.). 3,5-dimethyl-4-(4-nitro-phenylsulfanyl)-1-phenyl-1h-pyrazole.

- PMC. (n.d.). Synthesis of 4-functionalized pyrazoles via oxidative thio- or selenocyanation mediated by PhICl2 and NH4SCN/KSeCN. NIH.

- PubChemLite. (n.d.). 3,5-dimethyl-1-(4-nitrobenzoyl)-4-(phenylsulfanyl)-1h-pyrazole.

- PMC. (n.d.). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. NIH.

- MDPI. (2023, September 5). Recent Advances in the Synthesis of Pyrazole Derivatives: A Review.

- Organic Chemistry Portal. (n.d.). Pyrazole synthesis.

- Google Patents. (n.d.). A kind of preparation method of pyrazoles-4-aryl derivatives.

Sources

- 1. nbinno.com [nbinno.com]

- 2. researchgate.net [researchgate.net]

- 3. Pyrazole: an emerging privileged scaffold in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. researchgate.net [researchgate.net]

- 6. mdpi.com [mdpi.com]

- 7. Pyrazole synthesis [organic-chemistry.org]

- 8. PubChemLite - 3,5-dimethyl-1-(4-nitrobenzoyl)-4-(phenylsulfanyl)-1h-pyrazole (C18H15N3O3S) [pubchemlite.lcsb.uni.lu]

- 9. Recent Applications of the Multicomponent Synthesis for Bioactive Pyrazole Derivatives | MDPI [mdpi.com]

- 10. Synthesis of 4-functionalized pyrazoles via oxidative thio- or selenocyanation mediated by PhICl2 and NH4SCN/KSeCN - PMC [pmc.ncbi.nlm.nih.gov]

- 11. CN108997309A - A kind of preparation method of pyrazoles -4- aryl derivatives - Google Patents [patents.google.com]

3,5-Dimethyl-4-phenylsulfanyl-1H-pyrazole mechanism of formation

An In-depth Technical Guide to the Formation of 3,5-Dimethyl-4-phenylsulfanyl-1H-pyrazole

Abstract

This technical guide provides a comprehensive examination of the synthetic pathways and reaction mechanisms leading to the formation of this compound. Pyrazole scaffolds are of paramount importance in medicinal chemistry, and the introduction of an arylthio- moiety at the C4 position significantly modulates their biological and chemical properties.[1][2] This document delineates two primary, mechanistically distinct synthetic strategies: a modern, one-pot three-component mechanochemical approach and a classical two-step method involving the initial formation of the pyrazole heterocycle followed by regioselective electrophilic sulfenylation. By explaining the causality behind the reaction steps and providing detailed, validated protocols, this guide serves as an essential resource for researchers engaged in the synthesis and application of novel pyrazole derivatives.

Introduction: The Significance of the Pyrazole Scaffold

The pyrazole ring is a privileged heterocyclic motif that forms the core of numerous compounds with a wide array of pharmacological and biological activities, including anti-inflammatory, antimicrobial, anticancer, and neuroprotective properties.[1] The inherent stability of the aromatic pyrazole system, coupled with its capacity for substitution at multiple positions, makes it an exceptionally versatile scaffold for drug design. The 3,5-dimethylpyrazole framework, in particular, is a common starting point for the synthesis of more complex derivatives.[3][4]

The introduction of a phenylsulfanyl (phenylsulfanyl) group at the C4 position of the 3,5-dimethylpyrazole core creates the target molecule, This compound . This modification is significant as the sulfur bridge can influence the molecule's conformation, lipophilicity, and potential for engaging in specific interactions with biological targets. Understanding the mechanisms of its formation is crucial for optimizing synthesis, scaling up production, and designing analogous structures.

Mechanistic Pathways to Formation

The synthesis of this compound can be accomplished through two principal routes, each with distinct advantages.

Pathway A: One-Pot, Three-Component Mechanochemical Synthesis

A highly efficient and environmentally conscious method involves the sequential one-pot, three-component reaction of 3-chloro-2,4-pentanedione, a substituted thiophenol, and hydrazine hydrate.[5] This approach, particularly when performed under solvent-free grinding conditions, represents a modern "green chemistry" strategy that maximizes atom economy and minimizes waste.[5]

The reaction proceeds through two key stages within a single pot:

-

Nucleophilic Substitution: The process begins with the base-catalyzed (e.g., piperidine) nucleophilic attack of thiophenol on the electrophilic carbon of 3-chloro-2,4-pentanedione. The thiolate anion displaces the chloride leaving group to form the key intermediate, 3-(phenylsulfanyl)pentane-2,4-dione.

-

Pyrazole Ring Formation (Knorr Synthesis): The newly formed 1,3-diketone intermediate then undergoes a classical condensation reaction with hydrazine hydrate. This involves initial nucleophilic attack by one of the hydrazine nitrogens on a carbonyl carbon, followed by intramolecular cyclization and subsequent dehydration to yield the stable, aromatic this compound ring.[6]

The causality for this pathway's success lies in the sequential reactivity of the starting materials. The initial S-alkylation is rapid, generating the necessary diketone precursor in situ for the subsequent and thermodynamically favorable pyrazole ring formation.

Caption: One-pot, three-component synthesis workflow.

Pathway B: Two-Step Synthesis via Electrophilic Sulfenylation

This classical approach involves the discrete synthesis and isolation of the pyrazole core, followed by its functionalization.

The foundational step is the synthesis of 3,5-dimethyl-1H-pyrazole via the Paal-Knorr reaction. This is a robust and widely used method involving the condensation of acetylacetone (a 1,3-dicarbonyl compound) with hydrazine hydrate.[1][2][7]

The mechanism involves the nucleophilic attack of a hydrazine nitrogen onto one of the carbonyl carbons of acetylacetone, forming a hydrazone intermediate. This is followed by an intramolecular cyclization where the second nitrogen attacks the remaining carbonyl group. The resulting five-membered ring intermediate then undergoes dehydration, driven by the formation of the stable aromatic pyrazole ring.[6]

Caption: Mechanism of 3,5-dimethyl-1H-pyrazole synthesis.

Once formed, the 3,5-dimethyl-1H-pyrazole ring can undergo electrophilic substitution. The C4 position of the pyrazole ring is electron-rich and sterically accessible, making it the preferred site for attack by electrophiles.[8][9]

To introduce the phenylsulfanyl group, an electrophilic sulfur reagent is required. Benzenesulfenyl chloride (PhSCl) is a common and effective choice. The mechanism is a classic electrophilic aromatic substitution:

-

Electrophile Activation: The PhS-Cl bond is polarized, making the sulfur atom electrophilic.

-

Nucleophilic Attack: The π-electron system of the pyrazole ring, specifically at C4, attacks the electrophilic sulfur atom of benzenesulfenyl chloride. This breaks the aromaticity and forms a resonance-stabilized cationic intermediate known as a sigma complex (or arenium ion).

-

Deprotonation: A base (which can be the solvent or the chloride counter-ion) removes the proton from the C4 carbon, collapsing the sigma complex and restoring the aromaticity of the pyrazole ring to yield the final product.

Sources

- 1. researchgate.net [researchgate.net]

- 2. tsijournals.com [tsijournals.com]

- 3. Synthesis and bioactivity of 3,5-dimethylpyrazole derivatives as potential PDE4 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. eguru.rrbdavc.org [eguru.rrbdavc.org]

- 9. scribd.com [scribd.com]

The Unexplored Therapeutic Potential of 3,5-Dimethyl-4-phenylsulfanyl-1H-pyrazole: A Technical Guide for Researchers

Foreword: Charting Uncharted Territory in Pyrazole Research

The pyrazole scaffold is a cornerstone in medicinal chemistry, renowned for yielding compounds with a vast spectrum of biological activities, including anti-inflammatory, antimicrobial, and anticancer properties.[1][2] While extensive research has illuminated the therapeutic promise of numerous pyrazole derivatives, the specific biological profile of 3,5-Dimethyl-4-phenylsulfanyl-1H-pyrazole remains largely uncharted territory. This technical guide is designed for researchers, scientists, and drug development professionals, providing a comprehensive framework to explore the potential biological activities of this intriguing molecule. By synthesizing data from structurally analogous compounds and outlining robust experimental protocols, this document aims to serve as a catalyst for future investigations into what could be a promising therapeutic agent.

Chemical Identity and Synthesis

1.1. Molecular Structure

This compound is a five-membered aromatic heterocyclic compound characterized by two adjacent nitrogen atoms, methyl groups at positions 3 and 5, and a phenylsulfanyl group at position 4.

1.2. Synthesis Pathway

The synthesis of this compound can be achieved through established methods for the preparation of 4-sulfanylpyrazole derivatives. A common approach involves the reaction of a corresponding 4-halopyrazole with a thiophenol in the presence of a suitable base. While specific literature on the synthesis of this exact molecule is not abundant, the general principles of nucleophilic aromatic substitution on the pyrazole ring are well-documented.[2]

Postulated Biological Activities and Mechanisms of Action

Given the lack of direct studies on this compound, its potential biological activities are inferred from the well-documented properties of structurally similar pyrazole derivatives. The presence of the phenylsulfanyl group at the 4-position is a key structural feature that may modulate its biological effects.

2.1. Antimicrobial and Antifungal Potential

Pyrazole derivatives are widely recognized for their antimicrobial and antifungal activities.[3][4] The mechanism of action often involves the inhibition of essential microbial enzymes or interference with cell membrane integrity.

-

Plausible Mechanism of Action: The sulfur atom in the phenylsulfanyl moiety could play a crucial role in the antimicrobial activity. It might interact with microbial enzymes or proteins through coordination or by inducing oxidative stress. The lipophilic nature of the phenyl group could facilitate the compound's passage through microbial cell membranes.

2.2. Anti-inflammatory Activity

-

Hypothesized Signaling Pathway: It is plausible that this compound could modulate inflammatory pathways by inhibiting key enzymes like COX-1 and COX-2, which are central to prostaglandin synthesis. The phenylsulfanyl group might influence the compound's binding affinity and selectivity for these enzymes.

2.3. Anticancer Activity

Numerous pyrazole derivatives have demonstrated significant anticancer activity through various mechanisms, including the induction of apoptosis, cell cycle arrest, and inhibition of angiogenesis.[6][7][8]

-

Potential Anticancer Mechanisms: The cytotoxic effects of pyrazole derivatives against cancer cells are often attributed to their ability to interfere with critical cellular processes. The planarity of the pyrazole ring and the nature of its substituents can influence its interaction with biological targets such as kinases or DNA.[6] The phenylsulfanyl group could contribute to this activity by enhancing cellular uptake or by participating in interactions with target proteins.

Proposed Experimental Evaluation

To systematically evaluate the biological activities of this compound, a series of in vitro and in vivo assays are recommended.

3.1. In Vitro Antimicrobial Susceptibility Testing

Protocol: Broth Microdilution Method

-

Preparation of Microbial Inoculum: Prepare standardized suspensions of test bacteria (e.g., Staphylococcus aureus, Escherichia coli) and fungi (e.g., Candida albicans, Aspergillus niger) in appropriate broth media.

-

Serial Dilution: Prepare a series of twofold dilutions of this compound in a 96-well microtiter plate.

-

Inoculation: Add the standardized microbial inoculum to each well.

-

Incubation: Incubate the plates at the optimal temperature for each microorganism for 24-48 hours.

-

Determination of Minimum Inhibitory Concentration (MIC): The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Rationale: This method provides a quantitative measure of the compound's antimicrobial activity and is a standard preliminary screening assay.[9]

3.2. In Vitro Anti-inflammatory Assay

Protocol: COX-1/COX-2 Inhibition Assay

-

Enzyme Preparation: Use commercially available purified COX-1 and COX-2 enzymes.

-

Assay Reaction: In a suitable buffer, incubate the enzyme with various concentrations of this compound.

-

Substrate Addition: Initiate the reaction by adding arachidonic acid.

-

Detection: Measure the production of prostaglandin E2 (PGE2) using an ELISA kit.

-

Calculation of IC50: Determine the concentration of the compound that causes 50% inhibition of enzyme activity (IC50).

3.3. In Vitro Anticancer Assay

Protocol: MTT Assay for Cytotoxicity

-

Cell Culture: Culture human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer) in appropriate media.

-

Cell Seeding: Seed the cells in a 96-well plate and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with various concentrations of this compound for 48-72 hours.

-

MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. The viable cells will reduce MTT to formazan.

-

Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Calculation of IC50: Determine the concentration of the compound that reduces cell viability by 50% (IC50).

Rationale: The MTT assay is a widely used and reliable method for assessing the cytotoxic effects of a compound on cancer cell lines.[8]

Data Presentation and Interpretation

To facilitate the analysis and comparison of experimental results, all quantitative data should be summarized in clearly structured tables.

Table 1: Hypothetical Antimicrobial Activity Data

| Microorganism | MIC (µg/mL) of this compound | MIC (µg/mL) of Control Drug |

| S. aureus | Ciprofloxacin | |

| E. coli | Ciprofloxacin | |

| C. albicans | Fluconazole | |

| A. niger | Fluconazole |

Table 2: Hypothetical Anti-inflammatory Activity Data

| Enzyme | IC50 (µM) of this compound | IC50 (µM) of Control Drug |

| COX-1 | Indomethacin | |

| COX-2 | Celecoxib |

Table 3: Hypothetical Anticancer Activity Data

| Cell Line | IC50 (µM) of this compound | IC50 (µM) of Control Drug |

| MCF-7 | Doxorubicin | |

| A549 | Cisplatin |

Conclusion and Future Directions

While the biological activity of this compound remains to be experimentally determined, the extensive body of research on analogous pyrazole derivatives strongly suggests its potential as a bioactive molecule. This guide provides a foundational framework for initiating a comprehensive investigation into its antimicrobial, anti-inflammatory, and anticancer properties. The proposed experimental protocols are robust and widely accepted in the field, ensuring the generation of reliable and publishable data. Future research should focus on elucidating the precise mechanisms of action, exploring structure-activity relationships by synthesizing and testing related analogs, and ultimately, evaluating the most promising candidates in preclinical in vivo models. The exploration of this compound could unveil a novel therapeutic agent with significant clinical potential.

References

-

Journal of Chemical Education and Research. (n.d.). Synthesis and antimicrobial activity of some new 3,5-dimethyl azopyrazole derivatives. Retrieved from [Link]

-

PubMed. (n.d.). Anticancer effect of three pyrazole derivatives. Retrieved from [Link]

-

International Journal of Pharmaceutical Sciences Review and Research. (2020, October 24). Chemistry and Pharmacological Activities of Pyrazole and Pyrazole Derivatives. Retrieved from [Link]

-

International Journal of Pharmaceutical Sciences and Research. (2016, November 1). SYNTHESIS AND BIOLOGICAL EVALUATION OF SOME NEW PYRAZOLE DERIVATIVES. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Anti-inflammatory and antimicrobial activities of novel pyrazole analogues. Retrieved from [Link]

-

ResearchGate. (2019, April 17). Synthesis and biological activity evaluation of some new pyrazole derivatives. Retrieved from [Link]

-

Oriental Journal of Chemistry. (n.d.). Synthesis and Antimicrobial Activity of Novel Pyrazole Derivatives. Retrieved from [Link]

-

ResearchGate. (n.d.). Noval 1-substituted-3,5-dimethyl-4-[(substituted phenyl) diazenyl] pyrazole derivatives: Synthesis and pharmacological activity. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents. Retrieved from [Link]

-

PubMed Central. (2023, May 15). Synthesis, in silico modelling, and in vitro biological evaluation of substituted pyrazole derivatives as potential anti-skin cancer, anti-tyrosinase, and antioxidant agents. Retrieved from [Link]

-

National Center for Biotechnology Information. (2025, March 20). Derivatives of Pyrazole-Based Compounds as Prospective Cancer Agents. Retrieved from [Link]

-

ResearchGate. (n.d.). RESEARCH ARTICLE Pyrazole Derivatives Induce Apoptosis via ROS Generation in the Triple Negative Breast Cancer Cells, MDA-MB-468. Retrieved from [Link]

-

MDPI. (n.d.). Synthesis of Novel Pyrazole Derivatives and Their Tumor Cell Growth Inhibitory Activity. Retrieved from [Link]

-

National Center for Biotechnology Information. (2023, July 13). Antiproliferative Activity of New Pyrazole-4-sulfonamide Derivatives: Synthesis and Biological Evaluation. Retrieved from [Link]

-

Pharmatutor. (n.d.). Pyrazole and its Derivatives: An Excellent N-Hetrocycle with Wide Range of Biological Applications. Retrieved from [Link]

-

SRR Publications. (n.d.). Pyrazoles as anticancer agents: Recent advances. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Retrieved from [Link]

-

MDPI. (n.d.). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). 1,3-Dimethyl-4-phenylsulfanyl-1H-pyrazol-5-ol. Retrieved from [Link]

-

National Center for Biotechnology Information. (2021, April 5). Synthesis, Characterization and Biological Evaluation of New 3,5-Disubstituted-Pyrazoline Derivatives as Potential Anti-Mycobacterium tuberculosis H37Ra Compounds. Retrieved from [Link]

-

Journal of Chemical and Pharmaceutical Research. (n.d.). Synthesis, characterization and biological evaluation of some novel carboxamide derivatives of pyrazole. Retrieved from [Link]

-

National Institutes of Health. (n.d.). Design, synthesis and biological evaluation of novel pyrazole-based compounds as potential chemotherapeutic agents. Retrieved from [Link]

-

PubMed Central. (n.d.). Synthesis, structural characterizations, in vitro biological evaluation and computational investigations of pyrazole derivatives as potential antidiabetic and antioxidant agents. Retrieved from [Link]

-

National Center for Biotechnology Information. (2023, January 17). Inside the Mechanism of Action of Three Pyrazole Derivatives in Human Platelets and Endothelial Cells. Retrieved from [Link]

-

ResearchGate. (2025, August 10). Reactions of 3,5-dimethyl-1-phenyl-1H-pyrazole with electrophiles. Retrieved from [Link]

-

PubMed. (n.d.). Design, synthesis, in silico, and in vitro evaluation of 3-phenylpyrazole acetamide derivatives as antimycobacterial agents. Retrieved from [Link]

Sources

- 1. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. Anti-inflammatory and antimicrobial activities of novel pyrazole analogues - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Synthesis and Antimicrobial Activity of Novel Pyrazole Derivatives – Oriental Journal of Chemistry [orientjchem.org]

- 5. ijppr.humanjournals.com [ijppr.humanjournals.com]

- 6. Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Derivatives of Pyrazole-Based Compounds as Prospective Cancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. jocpr.com [jocpr.com]

The Pyrazole Scaffold: Unveiling the Therapeutic Potential of 3,5-Dimethyl-4-phenylsulfanyl-1H-pyrazole

An In-depth Technical Guide for Researchers and Drug Development Professionals

Authored by: [Your Name/Gemini], Senior Application Scientist

Abstract

The pyrazole nucleus is a cornerstone in medicinal chemistry, forming the backbone of numerous clinically successful drugs with a wide array of biological activities.[1][2] This technical guide delves into the prospective therapeutic applications of a specific, yet under-explored derivative, 3,5-Dimethyl-4-phenylsulfanyl-1H-pyrazole . While direct pharmacological data on this compound is limited, this document extrapolates from the extensive body of research on structurally related pyrazoles, particularly those with 4-thio substitutions, to propose and detail potential therapeutic targets and mechanisms of action. This guide serves as a foundational resource for researchers aiming to investigate the therapeutic utility of this promising molecule, providing a scientifically-grounded framework for future drug discovery and development efforts. We will explore potential applications in oncology, inflammation, and infectious diseases, offering detailed experimental workflows to validate these hypotheses.

Introduction: The Privileged Pyrazole Scaffold

Pyrazoles are five-membered aromatic heterocyclic compounds containing two adjacent nitrogen atoms. This structural motif is considered a "privileged scaffold" in drug discovery due to its ability to interact with a diverse range of biological targets, leading to a wide spectrum of pharmacological activities.[1][2] Marketed drugs containing the pyrazole core, such as the anti-inflammatory agent celecoxib and the anti-cancer drug crizotinib, underscore the therapeutic significance of this chemical class. The versatility of the pyrazole ring allows for substitutions at various positions, enabling the fine-tuning of pharmacological properties and the development of compounds with high potency and selectivity.

The subject of this guide, This compound , possesses a unique combination of a classic 3,5-dimethylpyrazole core and a phenylsulfanyl group at the 4-position. The introduction of a sulfur linkage at this position opens up distinct possibilities for molecular interactions and biological activity, distinguishing it from more extensively studied pyrazole derivatives.

Potential Therapeutic Targets and Mechanistic Insights

Based on the established pharmacology of pyrazole analogs, particularly those with substitutions at the 4-position and those bearing thio-ethers, we can postulate several high-potential therapeutic targets for this compound.

Anticancer Activity: Targeting Kinase Signaling and Cell Proliferation

The pyrazole scaffold is a well-established pharmacophore in the design of kinase inhibitors.[3] Several pyrazole-containing compounds have demonstrated potent anticancer activity by modulating key signaling pathways involved in cell growth, proliferation, and survival.

-

Potential Targets:

-

Receptor Tyrosine Kinases (RTKs): Including Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor (VEGFR), which are often dysregulated in various cancers.[3]

-

Non-Receptor Tyrosine Kinases: Such as those in the Src family, which play crucial roles in cancer cell signaling.

-

Serine/Threonine Kinases: Including those in the PI3K/Akt/mTOR pathway, a central regulator of cell metabolism, growth, and proliferation.

-

-

Hypothesized Mechanism of Action: this compound may act as a competitive inhibitor at the ATP-binding site of these kinases. The phenylsulfanyl group could engage in hydrophobic and pi-stacking interactions within the kinase domain, while the pyrazole core provides a rigid scaffold for optimal orientation of these interacting moieties.

Figure 1: Hypothesized mechanism of anticancer activity via RTK inhibition.

Anti-inflammatory Effects: Modulation of Pro-inflammatory Pathways

Many pyrazole derivatives exhibit potent anti-inflammatory properties, with the most notable example being the selective COX-2 inhibitor, celecoxib.

-

Potential Target:

-

Cyclooxygenase-2 (COX-2): An inducible enzyme responsible for the production of pro-inflammatory prostaglandins.

-

-

Hypothesized Mechanism of Action: The structural features of this compound, including its aryl substituent, may allow it to selectively bind to the active site of the COX-2 enzyme. This would block the conversion of arachidonic acid to prostaglandins, thereby reducing inflammation and pain. The phenylsulfanyl group could potentially occupy the hydrophobic side pocket of the COX-2 active site, a key interaction for selectivity.

Antimicrobial Activity: A Focus on Bacterial Targets

Recent studies on 1,3-diaryl pyrazole-based thiourea derivatives have highlighted their potential as potent antimicrobial agents, particularly against multi-drug resistant bacteria.[4]

-

Potential Target:

-

Bacterial DNA Gyrase: A type II topoisomerase that is essential for bacterial DNA replication and is a validated target for antibiotics.[4]

-

-

Hypothesized Mechanism of Action: this compound could interfere with the function of DNA gyrase, potentially by binding to the ATP-binding site of the GyrB subunit, thereby inhibiting its enzymatic activity and leading to bacterial cell death.[4] The diaryl substitution pattern found in active analogs suggests that the phenylsulfanyl group in our compound of interest could play a crucial role in target engagement.

Figure 2: Proposed mechanism of antimicrobial action via DNA gyrase inhibition.

Experimental Validation: Protocols and Methodologies

To investigate the therapeutic potential of this compound, a systematic experimental approach is required. The following protocols provide a framework for validating the hypothesized activities.

In Vitro Kinase Inhibition Assays

-

Objective: To determine the inhibitory activity of the compound against a panel of cancer-related kinases.

-

Methodology:

-

Kinase Panel Screening: Utilize a commercial kinase profiling service (e.g., Eurofins, Promega) to screen the compound against a broad panel of kinases at a fixed concentration (e.g., 10 µM).

-

IC50 Determination: For kinases showing significant inhibition (>50%) in the initial screen, perform dose-response studies to determine the half-maximal inhibitory concentration (IC50). This is typically done using luminescence-based assays (e.g., Kinase-Glo®) that measure ATP consumption.

-

Mechanism of Inhibition Studies: Conduct kinetic assays (e.g., Michaelis-Menten kinetics) to determine if the inhibition is competitive, non-competitive, or uncompetitive with respect to ATP.

-

Cell-Based Proliferation Assays

-

Objective: To assess the antiproliferative effects of the compound on various cancer cell lines.

-

Methodology:

-

Cell Line Selection: Choose a panel of human cancer cell lines representing different tumor types (e.g., MCF-7 for breast cancer, A549 for lung cancer, HCT116 for colon cancer).

-

MTT or CellTiter-Glo® Assay:

-

Seed cells in 96-well plates and allow them to adhere overnight.

-

Treat cells with a serial dilution of the compound for 72 hours.

-

Add MTT reagent or CellTiter-Glo® reagent and measure the absorbance or luminescence, respectively, to determine cell viability.

-

Calculate the GI50 (concentration for 50% growth inhibition).

-

-

COX-1/COX-2 Inhibition Assay

-

Objective: To evaluate the inhibitory potency and selectivity of the compound for COX-1 and COX-2 enzymes.

-

Methodology:

-

Enzyme Source: Use purified recombinant human COX-1 and COX-2 enzymes.

-

Assay Principle: A colorimetric or fluorescent assay that measures the peroxidase activity of the COX enzymes.

-

Procedure:

-

Pre-incubate the enzyme with various concentrations of the compound.

-

Initiate the reaction by adding arachidonic acid.

-

Measure the product formation over time.

-

Calculate the IC50 values for both COX-1 and COX-2 and determine the selectivity index (IC50 COX-1 / IC50 COX-2).

-

-

Antimicrobial Susceptibility Testing

-

Objective: To determine the minimum inhibitory concentration (MIC) of the compound against a panel of pathogenic bacteria.

-

Methodology:

-

Bacterial Strains: Include both Gram-positive (e.g., Staphylococcus aureus, including MRSA strains) and Gram-negative (e.g., Escherichia coli) bacteria.

-

Broth Microdilution Method (CLSI guidelines):

-

Prepare a serial dilution of the compound in a 96-well microtiter plate containing cation-adjusted Mueller-Hinton broth.

-

Inoculate each well with a standardized bacterial suspension.

-

Incubate the plates at 37°C for 18-24 hours.

-

The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.

-

-

DNA Gyrase Inhibition Assay

-

Objective: To confirm the inhibition of bacterial DNA gyrase as a potential mechanism of antimicrobial activity.

-

Methodology:

-

Enzyme and Substrate: Use purified E. coli DNA gyrase and supercoiled plasmid DNA.

-

Assay Principle: An agarose gel-based assay that measures the relaxation of supercoiled DNA.

-

Procedure:

-

Incubate the supercoiled plasmid DNA with DNA gyrase in the presence of various concentrations of the compound and ATP.

-

Run the reaction products on an agarose gel.

-

Inhibition of DNA gyrase will result in a decrease in the amount of relaxed plasmid DNA.

-

-

Data Presentation and Interpretation

| Assay | Parameter | Description |

| Kinase Inhibition | IC50 (nM or µM) | Concentration of the compound required to inhibit 50% of the kinase activity. |

| Cell Proliferation | GI50 (µM) | Concentration of the compound required to inhibit the growth of cancer cells by 50%. |

| COX Inhibition | IC50 (µM) & Selectivity Index | Concentration for 50% inhibition of COX-1 and COX-2, and the ratio of these values. |

| Antimicrobial Susceptibility | MIC (µg/mL) | Minimum concentration of the compound that inhibits visible bacterial growth. |

| DNA Gyrase Inhibition | IC50 (µM) | Concentration of the compound required to inhibit 50% of the DNA gyrase activity. |

Conclusion and Future Directions

While direct experimental data for this compound is not yet available, the extensive research on the pyrazole scaffold provides a strong foundation for predicting its therapeutic potential. The presence of the phenylsulfanyl group at the 4-position suggests the possibility of unique interactions with biological targets, potentially leading to novel activities or improved selectivity.

The proposed therapeutic targets in oncology, inflammation, and infectious diseases, along with the detailed experimental protocols, offer a clear roadmap for the systematic evaluation of this compound. Future research should focus on the synthesis and in vitro testing of this compound to validate these hypotheses. Positive initial findings would warrant further investigation into its structure-activity relationships, pharmacokinetic properties, and in vivo efficacy in relevant disease models. This structured approach will be instrumental in unlocking the full therapeutic potential of this promising pyrazole derivative.

References

- International Journal of Pharmaceutical Sciences Review and Research. (2020). Chemistry and Pharmacological Activities of Pyrazole and Pyrazole Derivatives. [Link to a general review on pyrazole chemistry and pharmacology]

- Molecules. (2021). Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents.

- RSC Publishing. (Date of publication). Synthesis and pharmacological evaluation of 1,3-diaryl substituted pyrazole based (thio)urea derivatives as potent antimicrobial agents against multi-drug resistant Staphylococcus aureus and Mycobacterium tuberculosis. [Link to the specific paper on thio-substituted pyrazoles]

- Molecules. (2020). Synthesis of 4-functionalized pyrazoles via oxidative thio- or selenocyanation mediated by PhICl2 and NH4SCN/KSeCN. [Link to a paper on the synthesis of 4-thio-substituted pyrazoles]

- Journal of Chemical Health Risks. (2024). Review on Biological Activities of Pyrazole Derivatives. [Link to a general review on the biological activities of pyrazoles]

- RSC Advances. (2024). Synthesis, characterization, biological activities, and computational studies of pyrazolyl–thiazole derivatives of thiophene. [Link to a paper on pyrazole-thiazole hybrids]

- Molecules. (2021). Synthesis of Novel Pyrazole Derivatives and Their Tumor Cell Growth Inhibitory Activity. [Link to a study on pyrazoles with antitumor activity]

- Frontiers in Pharmacology. (2022). Heterocyclic Compounds: Pharmacology of Pyrazole Analogs From Rational Structural Considerations. [Link to a review on the pharmacology of pyrazole analogs]

- RSC Advances. (2022). Structure–activity relationship (SAR) of diphenyl‐pyrazole derivatives as anticancer agents.

- International Journal of Pharmaceutical Sciences and Research. (2016). SYNTHESIS AND BIOLOGICAL EVALUATION OF SOME NEW PYRAZOLE DERIVATIVES.

- ResearchGate. (2025). Synthesis and biological evaluation of novel pyrazole compounds.

- Pyrazole and its Derivatives: An Excellent N-Hetrocycle with Wide Range of Biological Applications. (Year).

- ResearchGate. (2019). Synthesis and biological activity evaluation of some new pyrazole derivatives. [Link to a paper on the synthesis and biological activity of pyrazoles]

- PMC. (2021). Current status of pyrazole and its biological activities.

- SciSpace. (Year). Synthesis and Structure-Activity Relationships of Pyrazole-based Inhibitors of Meprin α and β. [Link to a paper on the SAR of pyrazole-based inhibitors]

- Benchchem. (2025). Comparative Analysis of 5-Hydrazinyl-4-phenyl-1H-pyrazole Analogs: A Review of Structure-Activity Relationships. [Link to a review on the SAR of pyrazole analogs]

- ResearchGate. (Year). Structure activity relationship of the pyrazole derivatives against DPPH radical scavenging assay. [Link to a paper on the SAR of pyrazoles in a specific assay]

- PMC. (2023). Antiproliferative Activity of New Pyrazole-4-sulfonamide Derivatives: Synthesis and Biological Evaluation.

- Molecules. (2020). Discovery and SAR Evolution of Pyrazole Azabicyclo[3.2.1]octane Sulfonamides as a Novel Class of Non-Covalent N-Acylethanolamine-Hydrolyzing Acid Amidase (NAAA) Inhibitors for Oral Administration. [Link to a paper on the SAR of pyrazole sulfonamides]

- Chemistry and Pharmacological Activity of Pyrazole and Thiazole Analogues: A Review. (2025). [Link to a review on pyrazole and thiazole analogs]

Sources

- 1. globalresearchonline.net [globalresearchonline.net]

- 2. Pyrazole and its Derivatives: An Excellent N-Hetrocycle with Wide Range of Biological Applications – Oriental Journal of Chemistry [orientjchem.org]

- 3. Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Synthesis and pharmacological evaluation of 1,3-diaryl substituted pyrazole based (thio)urea derivatives as potent antimicrobial agents against multi-drug resistant Staphylococcus aureus and Mycobacterium tuberculosis - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]

In Silico Modeling of 3,5-Dimethyl-4-phenylsulfanyl-1H-pyrazole: A Technical Guide for Drug Discovery Professionals

Preamble: The Rationale for a Computational Deep Dive into a Novel Pyrazole Scaffold

The pyrazole nucleus is a cornerstone in medicinal chemistry, forming the structural basis of a multitude of approved drugs with a wide array of biological activities, including anticancer and anti-inflammatory properties.[1][2][3] The compound 3,5-Dimethyl-4-phenylsulfanyl-1H-pyrazole represents a specific, yet underexplored, iteration of this privileged scaffold. Its unique substitution pattern—a phenylsulfanyl group at the 4-position and dimethyl groups at the 3 and 5-positions—warrants a thorough investigation into its potential as a therapeutic agent.

This technical guide eschews a rigid, templated approach in favor of a logically structured, in-depth exploration of the in silico modeling of this specific molecule. As seasoned researchers and drug development professionals, our goal is not merely to execute a series of computational steps, but to build a compelling, data-driven hypothesis of the compound's mechanism of action, potential targets, and druglikeness. This document serves as a comprehensive roadmap for such an investigation, grounded in scientific integrity and field-proven insights. We will move from broad, structure-based target identification to atomic-level simulations of binding dynamics, culminating in a holistic assessment of the molecule's therapeutic potential.

Part 1: Target Identification and Structural Preparation - Laying the Foundation

The journey of in silico drug discovery begins with the identification of plausible biological targets. Given the well-documented anticancer and anti-inflammatory activities of pyrazole derivatives, our investigation will focus on key proteins implicated in these disease areas.[1][2][4][5]

Rationale for Target Selection

Based on extensive literature precedent for pyrazole-based compounds, we have selected the following high-value targets for our investigation:

-

Anticancer Targets:

-

VEGFR2 (Vascular Endothelial Growth Factor Receptor 2): A key mediator of angiogenesis, a critical process for tumor growth and metastasis.[1] Several pyrazole-containing compounds have been developed as VEGFR2 inhibitors.

-

B-Raf Kinase: A serine/threonine-protein kinase that is a frequently mutated oncogene, particularly in melanoma.[4]

-

Aurora-A Kinase: A serine/threonine kinase that plays a crucial role in mitosis; its overexpression is common in many cancers.[4]

-

-

Anti-inflammatory Targets:

-

Cyclooxygenase-2 (COX-2): A key enzyme in the inflammatory cascade responsible for the synthesis of prostaglandins.[5] Celecoxib, a well-known COX-2 inhibitor, features a pyrazole core.

-

Cyclooxygenase-1 (COX-1): The constitutive isoform of cyclooxygenase. Assessing binding to COX-1 is crucial for predicting potential gastrointestinal side effects.

-

Experimental Protocol: Protein and Ligand Preparation

The fidelity of our in silico models is critically dependent on the meticulous preparation of both the protein targets and our ligand of interest.

1.2.1. Protein Structure Preparation

-

Structure Retrieval: Obtain the 3D crystal structures of the selected targets from the RCSB Protein Data Bank (PDB).

-

Initial Cleaning: Remove all non-essential molecules from the PDB file, including water molecules, co-crystallized ligands, and ions that are not critical for structural integrity or catalytic activity. This can be accomplished using tools like Biovia Discovery Studio or UCSF Chimera.

-

Protonation and Charge Assignment: Add polar hydrogen atoms to the protein structure. Assign appropriate protonation states for titratable residues (e.g., Histidine) at a physiological pH of 7.4. This is a critical step as hydrogen bonds are key drivers of protein-ligand interactions.

-

Structural Minimization: Perform a brief energy minimization of the protein structure to relieve any steric clashes or unfavorable geometries introduced during the preparation process. This is typically done using a force field such as CHARMM36 or AMBER.

1.2.2. Ligand Structure Preparation

-

2D to 3D Conversion: Draw the 2D structure of this compound using a chemical drawing tool like ChemDraw or Marvin Sketch. Convert this 2D representation into a 3D structure.

-

Energy Minimization: Perform a thorough energy minimization of the 3D ligand structure to obtain a low-energy, stable conformation. This can be done using quantum mechanical methods (e.g., DFT) for higher accuracy or molecular mechanics force fields for speed.

-

Charge Calculation: Assign partial atomic charges to the ligand atoms. The choice of charge model (e.g., Gasteiger, AM1-BCC) can significantly impact the accuracy of docking and simulation results.

-

File Format Conversion: Save the prepared ligand in a format compatible with the chosen docking and simulation software (e.g., PDBQT for AutoDock Vina, MOL2 for others).

Part 2: Predicting Interactions and Druglikeness - The Core Computational Workflow

With our targets and ligand prepared, we now proceed to the core of our in silico investigation. The following workflow is designed to provide a multi-faceted view of the compound's potential.

Figure 1: Overall in silico modeling workflow.

ADMET Prediction: Early Assessment of Druglikeness

Before investing significant computational resources in docking and simulations, it is prudent to perform an early-stage assessment of the compound's Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties. Several free and accessible web-based tools can provide valuable insights.

Experimental Protocol: ADMET Prediction

-

Input: Submit the SMILES string or a 2D structure of this compound to the selected server.

-

Analysis: Evaluate the predicted properties, paying close attention to:

-

Lipinski's Rule of Five: A set of rules of thumb to evaluate druglikeness.

-

Aqueous Solubility: Crucial for absorption.

-

Blood-Brain Barrier Permeability: Important for CNS-targeting drugs.

-

CYP450 Inhibition: Potential for drug-drug interactions.

-

Hepatotoxicity and Carcinogenicity: Early indicators of potential toxicity.

-

Table 1: Exemplary ADMET Prediction Results

| Property | Predicted Value | Interpretation |

| Molecular Weight | 218.3 g/mol | Compliant with Lipinski's Rule (<500) |

| LogP | 3.1 | Compliant with Lipinski's Rule (<5) |

| H-bond Donors | 1 | Compliant with Lipinski's Rule (<5) |

| H-bond Acceptors | 2 | Compliant with Lipinski's Rule (<10) |

| Aqueous Solubility | Moderately Soluble | Favorable for absorption |

| BBB Permeability | Low | Unlikely to have significant CNS effects |

| CYP2D6 Inhibitor | Unlikely | Low risk of specific drug interactions |

| Hepatotoxicity | Low Probability | Favorable toxicity profile |

Molecular Docking: Predicting Binding Conformation and Affinity

Molecular docking predicts the preferred orientation of a ligand when bound to a protein target and estimates the strength of the interaction, typically as a docking score.

Figure 2: Molecular docking workflow using AutoDock Vina.

Experimental Protocol: Molecular Docking with AutoDock Vina

-

Software: AutoDock Vina is a widely used, accurate, and fast open-source docking program.[7][13][14]

-

Grid Box Definition: Define a 3D grid box that encompasses the known binding site of the target protein. The size of the grid box should be sufficient to allow the ligand to rotate and translate freely.

-

Configuration File: Create a configuration file that specifies the paths to the prepared protein and ligand PDBQT files, the coordinates and dimensions of the grid box, and the exhaustiveness parameter (a higher value increases the thoroughness of the search, with 8 being a standard starting point).

-

Execution: Run AutoDock Vina from the command line using the prepared configuration file.

-

Result Analysis:

-

The output will be a PDBQT file containing multiple binding poses (typically 9-10), ranked by their docking scores (in kcal/mol). The more negative the score, the stronger the predicted binding affinity.

-

Visualize the top-scoring poses in a molecular visualization program (e.g., PyMOL, UCSF Chimera) to analyze the specific interactions (hydrogen bonds, hydrophobic interactions, pi-stacking) between the ligand and the protein's active site residues.

-

Table 2: Exemplary Molecular Docking Results

| Target Protein | PDB ID | Top Docking Score (kcal/mol) | Key Interacting Residues |

| VEGFR2 | 4AG8 | -8.5 | Cys919, Asp1046, Glu885 |

| B-Raf Kinase | 3C4C | -7.9 | Cys532, Trp531, Phe595 |

| Aurora-A Kinase | 1MQ4 | -7.2 | Leu263, Tyr212, Ala213 |

| COX-2 | 1CX2 | -9.1 | Arg513, Tyr385, Ser530 |

| COX-1 | 6Y3C | -7.5 | Arg120, Tyr355, Ile523 |

Molecular Dynamics Simulation: Assessing Dynamic Stability

While docking provides a static snapshot of the binding pose, molecular dynamics (MD) simulations allow us to observe the dynamic behavior of the protein-ligand complex over time in a simulated physiological environment. This provides crucial insights into the stability of the binding pose and a more rigorous estimation of binding free energy.

Figure 3: Molecular dynamics simulation workflow using GROMACS.

Experimental Protocol: MD Simulation with GROMACS

-

Software: GROMACS is a high-performance, open-source MD simulation package.[6][15][16][17][18]

-

System Setup:

-

Topology Generation: Use a force field like CHARMM36 to generate the topology files for both the protein and the ligand. The topology file describes the bonded and non-bonded parameters for all atoms in the system. Ligand parameterization may require tools like the CGenFF server.

-

Solvation: Place the protein-ligand complex in a periodic box of water molecules (e.g., TIP3P water model).

-

Ionization: Add ions (e.g., Na+, Cl-) to neutralize the system and mimic a physiological salt concentration.

-

-

Simulation Steps:

-

Energy Minimization: Minimize the energy of the entire system to remove any steric clashes.

-

Equilibration: Perform two phases of equilibration:

-

NVT (Canonical Ensemble): Equilibrate the system at a constant number of particles, volume, and temperature to stabilize the temperature.

-

NPT (Isothermal-Isobaric Ensemble): Equilibrate at a constant number of particles, pressure, and temperature to stabilize the pressure and density.

-

-

Production MD: Run the production simulation for a sufficient duration (e.g., 100 nanoseconds) to sample the conformational space of the complex.

-

-

Trajectory Analysis:

-

Root Mean Square Deviation (RMSD): Calculate the RMSD of the protein backbone and the ligand to assess the overall stability of the complex. A stable RMSD indicates that the complex has reached equilibrium.

-

Root Mean Square Fluctuation (RMSF): Calculate the RMSF of individual residues to identify flexible and rigid regions of the protein.

-

Hydrogen Bond Analysis: Monitor the formation and breaking of hydrogen bonds between the ligand and the protein over time to identify stable interactions.

-

Binding Free Energy Calculation: Use methods like MM/PBSA or MM/GBSA to estimate the binding free energy of the ligand to the protein.

-

Pharmacophore Modeling: Abstracting Key Chemical Features

Pharmacophore modeling identifies the essential 3D arrangement of chemical features (e.g., hydrogen bond donors/acceptors, hydrophobic groups, aromatic rings) that are critical for biological activity. This can be used to screen large compound libraries for molecules that match the pharmacophore and are therefore likely to be active.

Experimental Protocol: Ligand-Based Pharmacophore Modeling

-

Software: Tools like Schrödinger's Phase or the open-source ZINCPharmer can be used.[1][3][19][20][21]

-

Hypothesis Generation: Based on the top-scoring, stable binding pose of this compound from docking and MD simulations, a pharmacophore hypothesis can be generated. This hypothesis will consist of a 3D arrangement of features like:

-

An aromatic ring feature from the phenyl group.

-

A hydrophobic feature from the dimethyl groups.

-

A hydrogen bond donor from the pyrazole NH.

-

-

Virtual Screening: This pharmacophore model can then be used as a 3D query to rapidly screen large chemical databases (e.g., ZINC, Enamine) to identify other molecules that possess the same key features in the correct spatial arrangement.

Part 3: Synthesis of Insights and Future Directions

The culmination of this in-depth in silico modeling process is not merely a collection of data points, but a synthesized, evidence-based hypothesis regarding the therapeutic potential of this compound.

By integrating the results from ADMET prediction, molecular docking, and molecular dynamics, we can construct a comprehensive profile of the molecule. For instance, strong docking scores and stable MD trajectories against VEGFR2 and COX-2, coupled with a favorable ADMET profile, would strongly suggest that this compound is a promising dual anti-inflammatory/anticancer lead candidate. The pharmacophore model derived from its binding pose would then serve as a powerful tool for identifying structurally diverse but functionally similar compounds.

This guide provides the foundational workflow for a rigorous computational evaluation. The insights gleaned from these studies are not an endpoint, but rather a critical starting point for experimental validation. The predictions made here must be tested in vitro and in vivo to confirm the hypothesized biological activity and mechanism of action. Ultimately, this synergistic interplay between computational modeling and experimental biology is the hallmark of modern, efficient drug discovery.

References

-

Rossi, A. R. (n.d.). GROMACS: MD Simulation of a Protein-Ligand Complex. Retrieved from [Link]

-

Tsai, T. (2024, September 17). Molecular Docking Tutorial: AutoDock Vina | Beginners to Advanced | Pymol [Video]. YouTube. [Link]

-

Lemkul, J. A. (n.d.). GROMACS Tutorials. Retrieved from [Link]

-

Nowakowski, J., Cronin, C.N., McRee, D.E., Knuth, M.W., Nelson, C., Pavletich, N.P., Rodgers, J., Sang, B.-C., Scheibe, D.N., Swanson, R.V., & Thompson, D.A. (2002). Structures of the Cancer-Related Aurora-A, FAK and EphA2 Protein Kinases from Nanovolume Crystallography. Structure, 10(12), 1659-1667. [Link]

-

BioExcel. (2020, July 12). Tutorial: MD Simulation of a Protein-Ligand Complex using GROMACS. [Link]

-

Scripps Research. (2020, December 4). Tutorial – AutoDock Vina. [Link]

-

Lemkul, J. A. (n.d.). Protein-Ligand Complex - MD Tutorials. Retrieved from [Link]

-

Bapat, S. (2020, March 20). Molecular Docking Tutorial: AUTODOCK VINA - PART 1 | Beginners to Advanced [Video]. YouTube. [Link]

-

Schrödinger, LLC. (n.d.). Schrödinger Notes—Ligand-based Pharmacophore Modeling. [Link]

-

Panda, P. (2025, August 6). Learn Protein-Ligand Complex Simulation in GROMACS in 60 Minutes – Step-by-Step Tutorial [Video]. YouTube. [Link]

-

AutoDock. (n.d.). Basic docking. AutoDock Vina Documentation. [Link]

-

ADMET-AI. (2024, March 28). ADMET-AI: A machine learning ADMET platform for evaluation of large-scale chemical libraries. [Link]

-

ADMET-AI. (n.d.). ADMET-AI. [Link]

- Rana, A., et al. (2022). Pyrazoles as anticancer agents: Recent advances.

-

TrendBioTech. (2022, November 21). [MD-2] Protein Preparation for Molecular Docking | #autodockvina #TrendBioTech [Video]. YouTube. [Link]

-

Schrödinger, LLC. (n.d.). Schrodinger-Notes—Target-based Pharmacophore Modeling. [Link]

-

Falcón-Cano, G., et al. (2023). Evaluation of Free Online ADMET Tools for Academic or Small Biotech Environments. Pharmaceuticals, 16(1), 105. [Link]

-

ResearchGate. (n.d.). Free web servers used for the prediction of ADMET parameters. [Link]

-

ChemCopilot. (2025, April 29). Molecular Docking Tutorial: A Step-by-Step Guide for Beginners. [Link]

-

Ross, G. (n.d.). Session 4: Introduction to in silico docking. [Link]

-

Schrödinger, LLC. (n.d.). Phase. [Link]

-

Schrödinger, LLC. (2016, December 8). Create a Pharmacophore Hypothesis - From Active and Inactive Ligands in a Congeneric Series [Video]. YouTube. [Link]

-

Code4Bio. (2021, July 6). Molecular Docking | Step-1 | Chemsketch | Draw ligands| Hands on Tutorial [Video]. YouTube. [Link]

-